

Fadrozole selectivity CYP11B2 versus CYP11B1 inhibition

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Compound Focus: Fadrozole

CAS No.: 102676-47-1

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Inhibition Profile and Selectivity

The table below summarizes the key quantitative data on **Fadrozole's** interaction with its target enzymes.

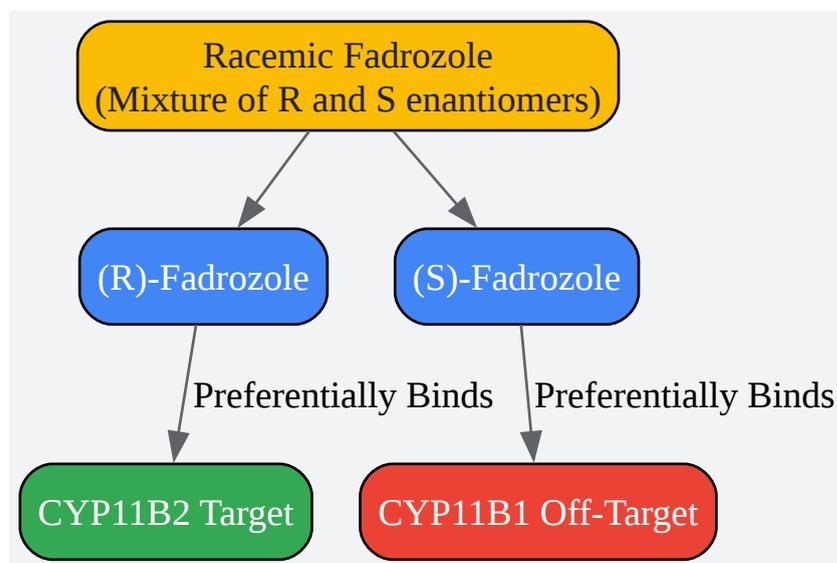
Parameter	CYP11B2 (Aldosterone Synthase)	CYP11B1 (11 β -Hydroxylase)
Inhibition Constant (IC ₅₀)	1.6 nM (for FAD286A enantiomer) [1]	9.9 nM (for FAD286A enantiomer) [1]
Dissociation Constant (Kd)	370 nM [2]	9 nM [2]
Primary Enantiomer Bound	(R)-fadrozole [2] [3]	(S)-fadrozole [2] [3]
Experimentally Observed Selectivity Ratio (B1/B2)	~6 (for FAD286A) [1]	-
Clinical Consequence of Non-Selectivity	Target inhibition	Suppressed cortisol production at efficacious doses [4]

Structural Basis for Selectivity

The high (93%) amino acid sequence identity between CYP11B2 and CYP11B1 makes selective inhibition difficult [2]. However, X-ray crystallography reveals the molecular details behind **Fadrozole**'s binding:

- **Identical Active Sites, Different Architectures:** The residues lining the active site are identical between the two enzymes. However, the overall protein structures, particularly the helices forming the "roof" of the active site (F-G and A'-A), are repositioned. This creates distinct shapes and micro-environments in the binding pockets of each enzyme [2].
- **Opposite Enantiomer Preference:** This structural rearrangement is why **CYP11B2 preferentially binds the (R)-enantiomer of Fadrozole**, while **CYP11B1 preferentially binds the (S)-enantiomer** [2] [3]. The benzonitrile group of the inhibitor points toward different structural elements in each enzyme, leading to distinct binding interactions [2].

This relationship between the enzymes, their preferred enantiomers, and the inhibitor's structure can be visualized as follows:



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Experimental Protocols

In Vitro Assay for CYP11B2/B1 Inhibition

This cell-based assay measures the direct inhibitory effect of a compound on enzymatic activity.

- **1. Principle:** Human cells (e.g., renal leiomyoblastoma cells or adrenal cortex-derived NCI-H295R cells) are engineered to express recombinant human CYP11B2 or CYP11B1. The inhibition of enzyme activity by a test compound is quantified by measuring the decrease in steroid product formation [4] [5].
- **2. Reagents & Cells:**
 - **Cell Line:** Human renal leiomyoblastoma (ATCC CRL1440) or NCI-H295R cells [4] [5].
 - **Expression System:** Plasmid vectors for recombinant human CYP11B2 or CYP11B1 expression [4].
 - **Substrates:** 11-deoxycorticosterone (DOC) for CYP11B2; 11-deoxycortisol for CYP11B1.
 - **Detection Method:** LC-MS/MS or ELISA for quantifying aldosterone (CYP11B2 product) or cortisol (CYP11B1 product).
- **3. Procedure:**
 - Transfect cells with the CYP11B2 or CYP11B1 expression plasmid.
 - Pre-treat cells with varying concentrations of **Fadrozole** (or vehicle control) for a set time.
 - Stimulate enzyme activity by adding the respective substrate.
 - Incubate for a defined period (e.g., 1-2 hours).
 - Collect cell culture supernatant.
 - Quantify aldosterone and cortisol levels using the chosen detection method.
- **4. Data Analysis:** Calculate the IC_{50} value for each enzyme by plotting the inhibitor concentration against the percentage of enzyme activity. The selectivity ratio is calculated as $IC_{50}(CYP11B1) / IC_{50}(CYP11B2)$ [1].

In Vivo Monkey Pharmacology Study

This protocol assesses the efficacy and selectivity of an inhibitor in a live animal model.

- **1. Principle:** Cynomolgus monkeys are dosed with the inhibitor and then challenged with synthetic ACTH (adrenocorticotrophic hormone), which stimulates both aldosterone and cortisol production. Selective CYP11B2 inhibition will block the aldosterone response without affecting the cortisol surge [4].
- **2. Animals:** Cynomolgus monkeys (often 2 per dose group) [4].
- **3. Dosing & Challenge:**
 - Administer **Fadrozole** (or a comparator like RO6836191) via oral gavage.
 - One hour post-dose, administer an intramuscular injection of Synacthen (ACTH analogue, 0.0145 mg/kg) [4].
- **4. Sample Collection & Analysis:**
 - Collect serial blood samples pre-dose and post-dose.
 - Measure plasma levels of: **Aldosterone**, **Cortisol**, and their precursors (11-deoxycorticosterone, 11-deoxycortisol) [4].

- **5. Success Criteria:** A selective ASI will show a dose-dependent suppression of aldosterone and a rise in its precursors (11-deoxycorticosterone, corticosterone), while the ACTH-induced cortisol response remains unchanged [4].

Troubleshooting Common Issues

- **Problem: Lack of Selectivity in Cellular Assays**
 - **Cause:** The use of racemic **Fadrozole**, which contains both the (R)- and (S)-enantiomers, leading to concurrent inhibition of both CYP11B2 and CYP11B1 [2].
 - **Solution:** Source or synthesize the isolated (R)-enantiomer (FAD286A) for experiments intended to target CYP11B2. Be aware that even the enantiomers show only moderate selectivity [1].
- **Problem: Inconsistent IC₅₀ Values**
 - **Cause:** The allosteric effect of the redox partner, adrenodoxin. The binding of adrenodoxin to the proximal surface of CYP11B enzymes can alter inhibitor affinity in the active site on the distal side [6].
 - **Solution:** Ensure your in vitro assay system includes a physiologically relevant concentration of adrenodoxin to obtain accurate and reproducible inhibition data [6].
- **Problem: Compensatory Mechanisms in Chronic In Vivo Studies**
 - **Cause:** Chronic inhibition of aldosterone synthesis can lead to sodium depletion and a strong compensatory activation of the renin-angiotensin system (RAS), which may confound experimental results [4].
 - **Solution:** In longer-term animal studies, consider implementing electrolyte supplementation or co-administration of an ACE inhibitor (e.g., lisinopril) to manage the RAS feedback loop and better isolate the direct effects of ASI [4].

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